molecular formula C22H17ClN2O3 B2497306 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide CAS No. 2034297-50-0

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2497306
CAS No.: 2034297-50-0
M. Wt: 392.84
InChI Key: WWMNBQRPSQVIOV-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and an isoxazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the chlorophenyl and furan groups. Common reagents used in these reactions include chlorinating agents, furan derivatives, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide shares structural similarities with other isoxazole derivatives, such as:
    • 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxylate
    • 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-14-20(21(25-28-14)18-4-2-3-5-19(18)23)22(26)24-12-15-6-8-16(9-7-15)17-10-11-27-13-17/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMNBQRPSQVIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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